molecular formula C8H9BrN2O B1276110 3-Bromo-4-methoxy-benzamidine CAS No. 687985-65-5

3-Bromo-4-methoxy-benzamidine

Cat. No. B1276110
M. Wt: 229.07 g/mol
InChI Key: WEXWXKAEPIJEHC-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-4-methoxy-benzamidine, is a chemical entity that can be associated with various research areas, including organic synthesis, crystallography, and medicinal chemistry. While the provided papers do not directly discuss 3-Bromo-4-methoxy-benzamidine, they do provide insights into related compounds and methodologies that could be relevant for the comprehensive analysis of this compound.

Synthesis Analysis

The synthesis of related brominated and methoxy-substituted compounds is well-documented. For instance, the synthesis of antipyrine derivatives with bromo and chloro substituents has been achieved in good yields and characterized spectroscopically . Similarly, a concise synthesis of N-3-substituted derivatives from primary amines and other intermediates using microwave-assisted reactions has been reported, indicating the potential for efficient synthetic routes . The total synthesis of a naturally occurring brominated compound has been achieved starting from a bromo-dimethoxyphenyl precursor . These studies suggest that the synthesis of 3-Bromo-4-methoxy-benzamidine could potentially be carried out using similar strategies, such as halogenation and methoxylation reactions.

Molecular Structure Analysis

Crystal structure analysis is a powerful tool for understanding the molecular geometry of compounds. The crystal structures of bromo-hydroxy-benzoic acid derivatives have been compared, revealing two-dimensional architectures formed by hydrogen bonds and Br⋯O or π–π interactions . Similarly, the structure of N-hydroxy-5-bromophenyl-2-carboxamidine has been determined, showing a non-coplanar arrangement of the benzene ring and oxime groups . These findings highlight the importance of intermolecular interactions in the solid-state structure of brominated compounds, which would also be relevant for the analysis of 3-Bromo-4-methoxy-benzamidine.

Chemical Reactions Analysis

The reactivity of brominated compounds in various chemical reactions has been explored. For example, the regioselective O-demethylation of aryl methyl ethers has been achieved using BBr3 . This indicates that brominated compounds can participate in selective substitution reactions, which could be applicable to the functionalization of 3-Bromo-4-methoxy-benzamidine. Additionally, the synthesis of hetero annulated carbazoles from bromo-methoxybenzaldehyde suggests that bromo-methoxy compounds can undergo cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and methoxy-substituted compounds are influenced by their molecular structure. The crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, an intermediate for phenanthridinone synthesis, involves N–H⋯O hydrogen bonds and C-Br⋯π interactions, which could affect its physical properties . The novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide has been analyzed using X-ray diffraction and DFT calculations, revealing its molecular geometry and electronic properties . These studies provide a framework for predicting the properties of 3-Bromo-4-methoxy-benzamidine, such as its potential antioxidant activity, which could be inferred from the DPPH free radical scavenging test .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

The compound 3-bromo-4-methoxy-benzamidine and its derivatives have shown potential in photodynamic therapy for cancer treatment. A study by Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with derivatives, including 3-bromo-4-methoxy-benzamidine. This compound exhibited good fluorescence properties and high singlet oxygen quantum yield, making it a suitable Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Development of Novel Oxazol-5(4H)-ones

Research by Rosca (2020) involved synthesizing new oxazolones by reacting derivatives of 3-bromo-4-methoxy-benzamidine. These compounds were tested for cytotoxicity and antimicrobial activity against various bacterial and fungal strains. The study highlighted the potential of these derivatives in developing pharmacologically significant compounds (Rosca, 2020).

Electrochemical Bromination Studies

Kulangiappar et al. (2014) studied the electrochemical bromination of 4-methoxy toluene, which resulted in the formation of 3-bromo 4-methoxy toluene. This study provides insights into the reactions and product yields of such brominated compounds, which can be pivotal in further research involving 3-bromo-4-methoxy-benzamidine (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Antitumor Activity of Derivatives

A study by Murali et al. (2017) synthesized hetero annulated carbazoles, including a novel 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, and tested them for in vitro antitumor activity. The results showed significant growth inhibition in certain cancer cell lines, indicating the potential of 3-bromo-4-methoxy-benzamidine derivatives as antitumor agents (Murali, Sparkes, & Prasad, 2017).

properties

IUPAC Name

3-bromo-4-methoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXWXKAEPIJEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408126
Record name 3-BROMO-4-METHOXY-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxy-benzamidine

CAS RN

687985-65-5
Record name 3-BROMO-4-METHOXY-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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